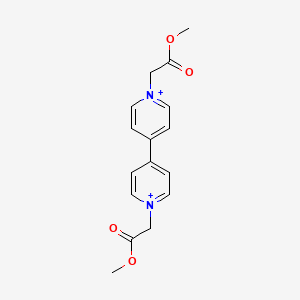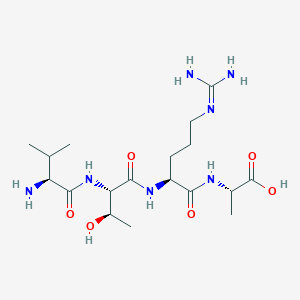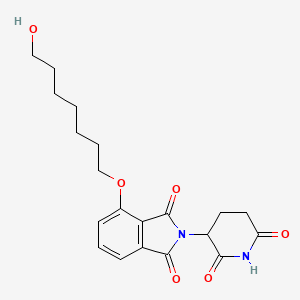![molecular formula C13H17ClN2 B12518891 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride is a chemical compound with the molecular formula C13H17ClN2 It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the Fischer indole synthesis, where arylhydrazones are cyclized to form the indole ring system. The reaction conditions often include acidic catalysts such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents, acids, and bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce halogens or other functional groups .
科学研究应用
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
作用机制
The mechanism of action of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit nicotinic acetylcholine receptors through allosteric mechanisms. This inhibition affects the signaling pathways associated with these receptors, leading to various physiological effects .
相似化合物的比较
Similar Compounds
Tabernanthalog fumarate: A similar compound with a methoxy group at the 8-position.
Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate: Another derivative with a carboxylate group at the 5-position
Uniqueness
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nicotinic acetylcholine receptors through novel allosteric mechanisms sets it apart from other similar compounds .
属性
分子式 |
C13H17ClN2 |
|---|---|
分子量 |
236.74 g/mol |
IUPAC 名称 |
3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-15-8-6-11-10-4-2-3-5-12(10)14-13(11)7-9-15;/h2-5,14H,6-9H2,1H3;1H |
InChI 键 |
IMSTUTANZYAQSG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(CC1)NC3=CC=CC=C23.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



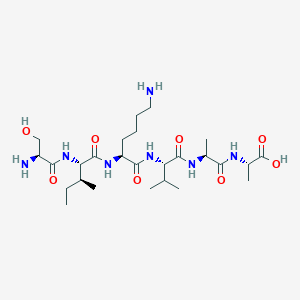
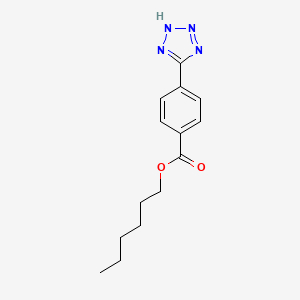
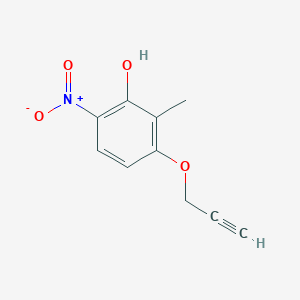
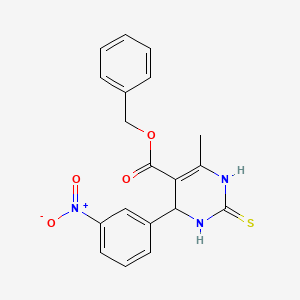
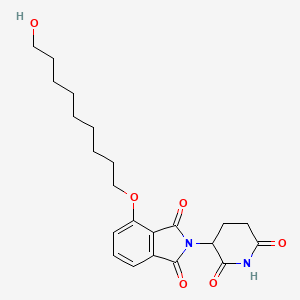
![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
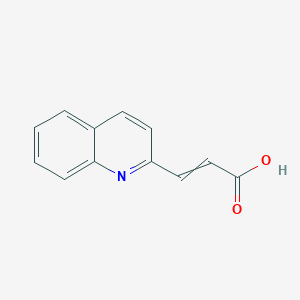
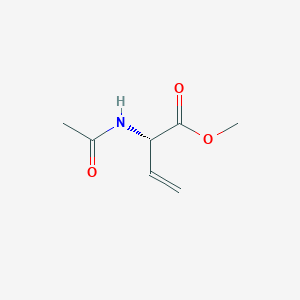
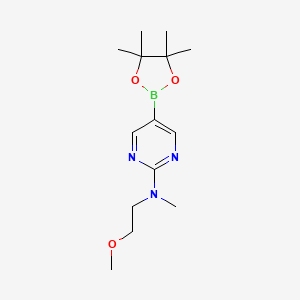
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
